N-[2-[[4-(hydroxyamino)-4-oxobutyl]-methylamino]ethyl]naphthalene-1-carboxamide
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Overview
Description
N-[2-[[4-(hydroxyamino)-4-oxobutyl]-methylamino]ethyl]naphthalene-1-carboxamide is a complex organic compound with a molecular formula of C18H23N3O3 This compound is characterized by its naphthalene core, which is a polycyclic aromatic hydrocarbon, and a functionalized carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[4-(hydroxyamino)-4-oxobutyl]-methylamino]ethyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Naphthalene Functionalization: The naphthalene ring is first functionalized to introduce the carboxamide group.
Amine Introduction:
Hydroxyamino Group Addition: The hydroxyamino group is introduced via a reduction reaction, often using reducing agents like sodium borohydride.
Final Assembly: The final compound is assembled through a series of condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-[[4-(hydroxyamino)-4-oxobutyl]-methylamino]ethyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted amides and esters.
Scientific Research Applications
N-[2-[[4-(hydroxyamino)-4-oxobutyl]-methylamino]ethyl]naphthalene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-[2-[[4-(hydroxyamino)-4-oxobutyl]-methylamino]ethyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with biological macromolecules, while the naphthalene core can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-carboxamide: Lacks the hydroxyamino and methylamino groups.
Naphthalene-2-carboxamide: Differently positioned carboxamide group.
N-[2-(methylamino)ethyl]naphthalene-1-carboxamide: Lacks the hydroxyamino group.
Uniqueness
N-[2-[[4-(hydroxyamino)-4-oxobutyl]-methylamino]ethyl]naphthalene-1-carboxamide is unique due to the presence of both hydroxyamino and methylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H23N3O3 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[2-[[4-(hydroxyamino)-4-oxobutyl]-methylamino]ethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H23N3O3/c1-21(12-5-10-17(22)20-24)13-11-19-18(23)16-9-4-7-14-6-2-3-8-15(14)16/h2-4,6-9,24H,5,10-13H2,1H3,(H,19,23)(H,20,22) |
InChI Key |
KLGDKBPAEMOECW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCC(=O)NO)CCNC(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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